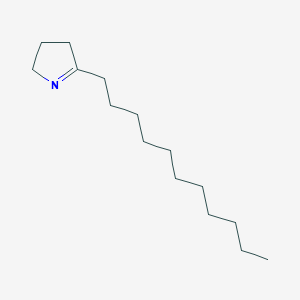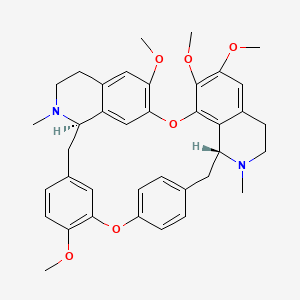![molecular formula C64H81N11O15 B12653497 benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 16738-75-3](/img/structure/B12653497.png)
benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 93639 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Vorbereitungsmethoden
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain pure NSC 93639.
Analyse Chemischer Reaktionen
NSC 93639 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving NSC 93639 typically yield reduced forms of the compound.
Substitution: NSC 93639 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NSC 93639 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 93639 is used as a reagent in various synthetic reactions and as a standard in analytical techniques.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Industry: In industrial applications, NSC 93639 is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of NSC 93639 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 93639 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 93639 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound has similar chemical properties and applications but differs in its specific molecular structure and reactivity.
NSC 4028: Another compound with comparable properties, NSC 4028, is used in similar research and industrial applications.
NSC 9262: This compound is used in different contexts but shares some chemical similarities with NSC 93639.
Eigenschaften
CAS-Nummer |
16738-75-3 |
|---|---|
Molekularformel |
C64H81N11O15 |
Molekulargewicht |
1244.4 g/mol |
IUPAC-Name |
benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-[(4-nitrophenyl)methoxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C64H81N11O15/c1-38(2)28-48(67-59(81)52(32-45-33-65-37-66-45)69-57(79)50(30-41-14-9-7-10-15-41)70-61(83)54-18-13-27-74(54)64(86)90-36-43-16-11-8-12-17-43)56(78)68-49(29-39(3)4)60(82)73-55(40(5)6)62(84)71-51(31-42-21-25-47(77)26-22-42)58(80)72-53(34-76)63(85)89-35-44-19-23-46(24-20-44)75(87)88/h7-12,14-17,19-26,33,37-40,48-55,76-77H,13,18,27-32,34-36H2,1-6H3,(H,65,66)(H,67,81)(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,80)(H,73,82) |
InChI-Schlüssel |
UPCPEVFLAOPBDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















